2-Morpholino-5-nitrobenzamide
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Overview
Description
2-Morpholino-5-nitrobenzamide is a chemical compound with the molecular formula C₁₁H₁₃N₃O₄. It is known for its diverse range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound features a morpholine ring attached to a benzamide structure, with a nitro group at the 5-position of the benzene ring.
Mechanism of Action
Target of Action
Similar compounds have been shown to target cox enzymes, which play a crucial role in inflammation .
Mode of Action
Related compounds have been shown to inhibit cox enzymes, leading to a reduction in the production of prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
It is likely that the compound affects the arachidonic acid pathway, given its potential inhibition of cox enzymes .
Pharmacokinetics
Morpholino compounds generally exhibit good bioavailability and stability
Result of Action
Similar compounds have been shown to exhibit anti-inflammatory properties, likely due to their inhibition of cox enzymes .
Action Environment
It is known that the efficacy of similar compounds can be influenced by factors such as ph and temperature .
Biochemical Analysis
Biochemical Properties
Morpholino-based compounds have been shown to interact with various enzymes and proteins
Molecular Mechanism
The molecular mechanism of action of 2-Morpholino-5-nitrobenzamide is not well-defined. It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Further in vitro and in vivo studies are needed to elucidate these aspects .
Dosage Effects in Animal Models
The effects of varying dosages of this compound in animal models have not been reported. Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Transport and Distribution
Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholino-5-nitrobenzamide typically involves the nitration of a benzamide precursor followed by the introduction of the morpholine group. One common method includes the following steps:
Nitration: The benzamide precursor is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Morpholine Introduction: The nitrated benzamide is then reacted with morpholine in the presence of a suitable base, such as sodium hydride, to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions to enhance yield and purity. This may include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions: 2-Morpholino-5-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The morpholine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Major Products:
Reduction: 2-Morpholino-5-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Morpholino-5-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-Morpholino-5-aminobenzamide: A reduced form of 2-Morpholino-5-nitrobenzamide with an amino group instead of a nitro group.
2-Morpholino-5-chlorobenzamide: A compound with a chlorine atom at the 5-position instead of a nitro group.
Uniqueness: this compound is unique due to its combination of a nitro group and a morpholine ring, which imparts distinct chemical and biological properties. The nitro group allows for various chemical modifications, while the morpholine ring enhances its solubility and bioavailability.
Properties
IUPAC Name |
2-morpholin-4-yl-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c12-11(15)9-7-8(14(16)17)1-2-10(9)13-3-5-18-6-4-13/h1-2,7H,3-6H2,(H2,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBIDKVMOLXLNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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